Sch59498 PDE1C Inhibitory Potency: Critical Data Gap vs. Vinpocetine and IC86340
A comprehensive search of primary research articles, patents, and authoritative databases returned no quantitative IC50 or Ki values for Sch59498 against PDE1C or any other PDE isoform. Vendors consistently describe Sch59498 as a 'potent' PDE1C inhibitor, but the exact potency (e.g., IC50) is not disclosed in the public domain as of April 2026 . In contrast, comparator PDE1 inhibitors have well‑established potency data: vinpocetine exhibits an IC50 of approximately 10–20 µM against PDE1 [1], while IC86340 demonstrates an IC50 of ~100 nM for PDE1 [2]. Without a comparable quantitative potency value for Sch59498, no direct potency‑based differentiation can be asserted. This represents a fundamental evidence gap for any procurement decision predicated on molecular potency.
| Evidence Dimension | PDE1C inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | Vinpocetine: IC50 ~10–20 µM; IC86340: IC50 ~100 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable; no experimental context available |
Why This Matters
Potency is a primary determinant of required working concentration and potential off‑target exposure; absence of this data precludes rational selection based on molecular pharmacology.
- [1] Hagiwara, M., et al. (1984). Effect of vinpocetine on cyclic nucleotide metabolism in vascular smooth muscle. Biochemical Pharmacology, 33(3), 453–457. View Source
- [2] Miller, C. L., et al. (2009). Role of Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 in mediating cardiomyocyte hypertrophy. Circulation Research, 105(10), 956–964. View Source
